molecular formula C23H21NO3 B4005980 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylbutanamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylbutanamide

Cat. No.: B4005980
M. Wt: 359.4 g/mol
InChI Key: CDKIWMOQOONNHP-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylbutanamide is a synthetic organic compound that belongs to the class of dibenzofuran derivatives This compound is characterized by the presence of a dibenzofuran core substituted with a methoxy group at the 2-position and a phenylbutanamide moiety at the 3-position

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylbutanamide typically involves the following steps:

    Formation of 2-methoxydibenzo[b,d]furan: This can be achieved through the Vilsmeier formylation of dibenzofuran, followed by methylation using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Amidation Reaction: The 2-methoxydibenzo[b,d]furan is then reacted with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine to form the desired amide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the amide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine for bromination in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-hydroxydibenzo[b,d]furan derivatives.

    Reduction: Formation of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylbutanamine.

    Substitution: Formation of nitro or halogenated derivatives of the parent compound.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylbutanamide can be compared with other dibenzofuran derivatives, such as:

    2-methoxydibenzo[b,d]furan-3-carbaldehyde: Similar in structure but with an aldehyde group instead of the amide moiety.

    2-hydroxydibenzo[b,d]furan: Similar core structure but with a hydroxyl group instead of the methoxy group.

    N-(2-methoxydibenzo[b,d]furan-3-yl)-4-nitrobenzamide: Similar structure but with a nitro group on the benzamide moiety.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the methoxy and phenylbutanamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-3-16(15-9-5-4-6-10-15)23(25)24-19-14-21-18(13-22(19)26-2)17-11-7-8-12-20(17)27-21/h4-14,16H,3H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKIWMOQOONNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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